molecular formula C4H4BBrO2S B060323 3-Bromothiophene-2-boronic acid CAS No. 162607-26-3

3-Bromothiophene-2-boronic acid

Cat. No.: B060323
CAS No.: 162607-26-3
M. Wt: 206.86 g/mol
InChI Key: QDTJETFCBPOSSV-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-boronic acid is an organoboron compound that features a bromine atom and a boronic acid group attached to a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .

Mechanism of Action

Target of Action

3-Bromothiophene-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which acts as a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The reaction is known for its mild and functional group tolerant conditions, making it widely applicable in various chemical contexts .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its tolerance to various functional groups and reaction conditions . . Therefore, the reaction environment needs to be carefully controlled to maintain the stability and efficacy of the compound.

Safety and Hazards

“3-Bromothiophene-2-boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Given the growing interest in boronic acids and their derivatives, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly . The use of acoustic dispensing technology for the synthesis of boronic acid derivatives paves the way for highly accelerated synthesis and miniaturized reaction scouting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-bromothiophene-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as acoustic dispensing technology have been explored to accelerate synthesis and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothiophene-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(3-bromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTJETFCBPOSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376425
Record name 3-Bromothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162607-26-3
Record name B-(3-Bromo-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162607-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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